![molecular formula C15H7BrClF3N2O2 B2364640 2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-82-6](/img/structure/B2364640.png)
2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
This compound belongs to the class of organic compounds known as imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation . The synthesis also involves the use of various reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine ring . The presence of these groups bestows many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in its structure . These elements contribute to the compound’s unique physicochemical properties .Scientific Research Applications
Anticancer Research
The design and synthesis of compounds related to 2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine have been explored for their potential anticancer properties . While specific studies on this exact compound are limited, its structural features suggest it could be investigated as a potential anticancer agent. Researchers may explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action.
Synthetic Methodology
Dibenziodolium triflate, a catalyst, has been employed for the synthesis of imidazo[1,2-a]pyridines, including our compound. The Groebke-Blackburn-Bienaymé Reaction, catalyzed by this compound, leads to the formation of imidazopyridines . Such synthetic methodologies are crucial for accessing diverse chemical libraries.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClF3N2O2/c16-13-12(7-1-2-10-11(3-7)24-6-23-10)21-14-9(17)4-8(5-22(13)14)15(18,19)20/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOFRUOBRFAQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=C(C4=N3)Cl)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
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